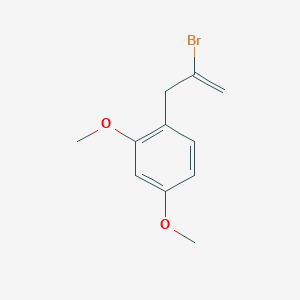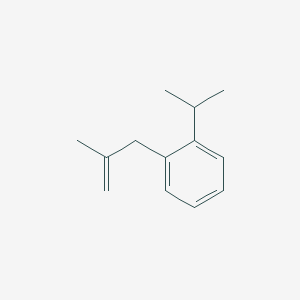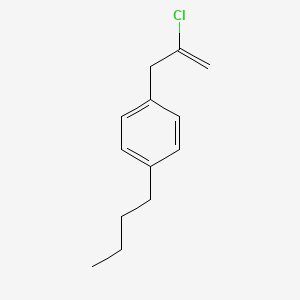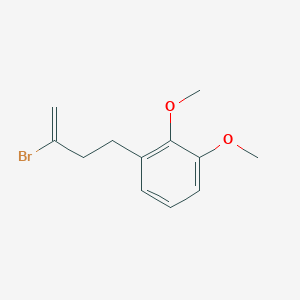
2-Bromo-3-(2,4-dimethoxyphenyl)-1-propene
Overview
Description
“2-Bromo-3-(2,4-dimethoxyphenyl)-1-propene” is a chemical compound that is part of the organoboron class of compounds . Organoboron compounds are highly valuable building blocks in organic synthesis . They are particularly considered for the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy .
Synthesis Analysis
The synthesis of organoboron compounds like “2-Bromo-3-(2,4-dimethoxyphenyl)-1-propene” often involves the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Scientific Research Applications
Suzuki–Miyaura Coupling
“2-Bromo-3-(2,4-dimethoxyphenyl)-1-propene” could potentially be used in Suzuki–Miyaura coupling reactions . This type of reaction is widely applied in the formation of carbon-carbon bonds. The compound could act as an organoboron reagent, which is generally stable, readily prepared, and environmentally benign .
Protodeboronation
The compound could be used in protodeboronation reactions . Protodeboronation is a process where a boron group is replaced by a hydrogen atom. This reaction is particularly useful in the synthesis of complex organic molecules .
Anti-Markovnikov Hydromethylation
The compound could potentially be used in anti-Markovnikov hydromethylation reactions . This is a valuable transformation that allows for the addition of a hydrogen and a methyl group across a carbon-carbon double bond in a way that defies Markovnikov’s rule .
Synthesis of Indolizidine
The compound could potentially be used in the synthesis of indolizidine . Indolizidines are a class of alkaloids that have various biological activities and are found in many natural products .
Catalyst in Arylation Reactions
The compound could potentially act as a catalyst in Au- and Pd-catalyzed arylation reactions . Arylation is a process where an aryl group is introduced into a molecule .
Component in Organotrifluoroborate Salts
The compound could potentially be used in the chemistry of organotrifluoroborate salts . These salts are often used in organic synthesis due to their stability and reactivity .
Mechanism of Action
Target of Action
It is known that brominated compounds often interact with the respiratory system .
Mode of Action
Brominated compounds are known to interact with their targets, causing changes at the molecular level .
Biochemical Pathways
It’s worth noting that brominated compounds can participate in various chemical reactions, including protodeboronation .
Result of Action
Brominated compounds are known to cause severe skin burns and eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-2,4-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7H,1,6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKGAVVIILXENO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=C)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301250261 | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(2,4-dimethoxyphenyl)-1-propene | |
CAS RN |
951891-09-1 | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-2,4-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-3-[(4-Ethylthio)phenyl]-1-propene](/img/structure/B3314975.png)

![3-[(4-Ethylthio)phenyl]-2-methyl-1-propene](/img/structure/B3314986.png)







